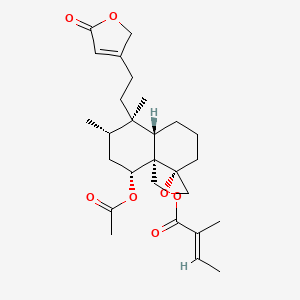
Ajugacumbin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ajugacumbin B is a naturally occurring diterpenoid compound found in the plant Ajuga forrestii. It is known for its antifeedant properties, particularly against the pest Helicoverpa armigera, with an effective concentration (EC50) of 15.2 μg/cm²
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ajugacumbin B involves several steps, starting from simpler diterpenoid precursors. The process typically includes:
Oxidation: Introduction of oxygen-containing functional groups.
Cyclization: Formation of the core diterpenoid structure.
Functional Group Modifications: Adjustments to side chains and functional groups to achieve the final structure.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Methods under investigation include:
Plant Extraction: Isolating this compound from Ajuga forrestii using solvents like ethanol or methanol.
Biotechnological Approaches: Using genetically modified microorganisms to produce this compound through fermentation processes.
化学反应分析
Types of Reactions: Ajugacumbin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
科学研究应用
Ajugacumbin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on insect physiology.
Medicine: Explored for its potential anti-inflammatory and cytotoxic properties.
Industry: Potential use as a natural pesticide due to its antifeedant properties.
作用机制
Ajugacumbin B exerts its effects primarily through interaction with specific molecular targets in insects. It disrupts feeding behavior by:
Binding to Receptors: Interacting with taste receptors in insects, leading to deterrence.
Inhibiting Enzymes: Affecting digestive enzymes, reducing nutrient absorption.
Pathways Involved: Involvement of signaling pathways related to taste and digestion in insects.
相似化合物的比较
Ajugacumbin B can be compared with other diterpenoids such as:
Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Ginkgolide B: A diterpenoid lactone with platelet-activating factor antagonist properties.
Taxol: A diterpenoid used as an anticancer agent.
Uniqueness of this compound:
Antifeedant Properties: Unlike many diterpenoids, this compound is specifically noted for its strong antifeedant activity.
Source: Derived from Ajuga forrestii, a unique source compared to other diterpenoids.
属性
分子式 |
C27H38O7 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
[(4S,4aS,5R,7S,8R,8aS)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26+,27+/m0/s1 |
InChI 键 |
TWZAPYCYRPQAOD-QCCSVCQZSA-N |
手性 SMILES |
C/C=C(\C)/C(=O)OC[C@]12[C@@H](CCC[C@@]13CO3)[C@]([C@H](C[C@H]2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
规范 SMILES |
CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
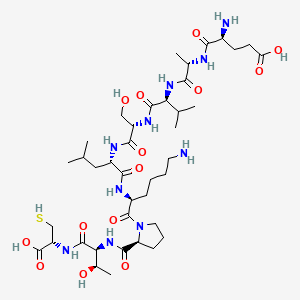
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
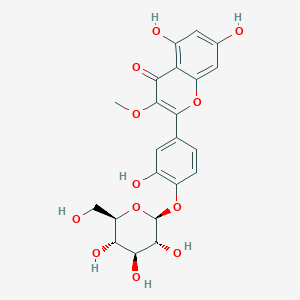
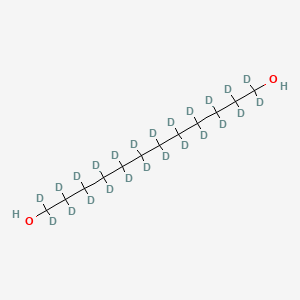
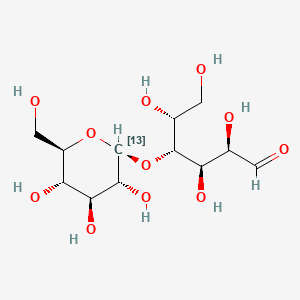
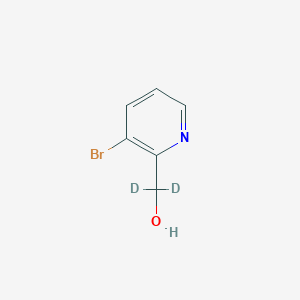
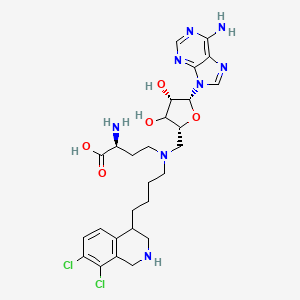
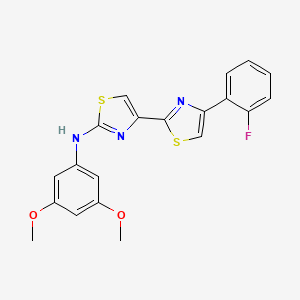
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
